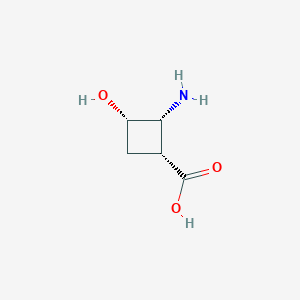
(1R,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid is a chiral amino acid derivative with a unique cyclobutane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the ring-opening of cyclobutene derivatives followed by aminolysis and hydrolysis steps . The reaction conditions often include the use of specific catalysts and solvents to ensure high stereoselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation and enzymatic resolution. These methods are designed to produce the compound in large quantities while maintaining the desired stereochemistry and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto acids, while reduction can produce amino alcohols.
Scientific Research Applications
(1R,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of (1R,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid
- (1S,2R,3S)-2-amino-3-methylcyclopentanecarboxylic acid
- (1R,2R,3S,5R)-2-amino-3,5-dihydroxycyclopentane-1-carboxylic acid
Uniqueness
(1R,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid is unique due to its specific stereochemistry and cyclobutane ring structure. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C5H9NO3 |
|---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
(1R,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c6-4-2(5(8)9)1-3(4)7/h2-4,7H,1,6H2,(H,8,9)/t2-,3+,4-/m1/s1 |
InChI Key |
GSVBSCHJNFKMTR-FLRLBIABSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H]1O)N)C(=O)O |
Canonical SMILES |
C1C(C(C1O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


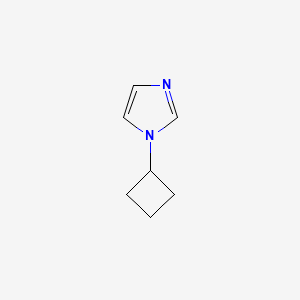
![2-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B12272099.png)
![3-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B12272115.png)
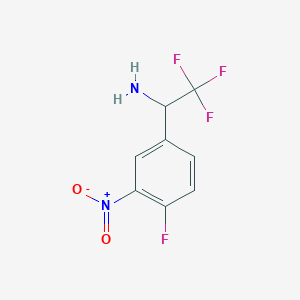
![N-[1-(4-bromobenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12272125.png)
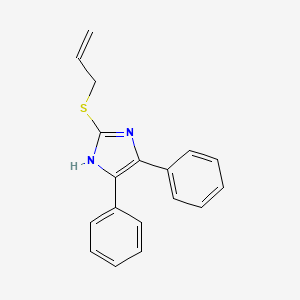
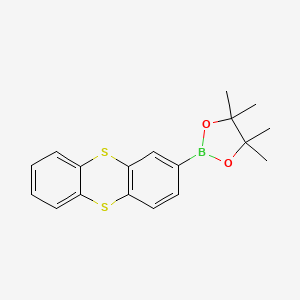
![4-Methoxy-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12272135.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-(thiophen-3-yl)acetamide](/img/structure/B12272144.png)
![N,5-dimethyl-N-{1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12272150.png)

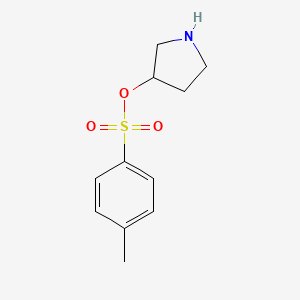
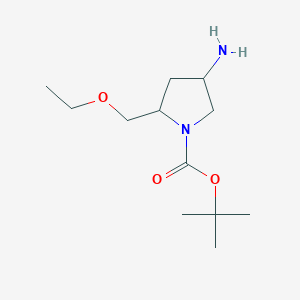
![3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine](/img/structure/B12272170.png)
